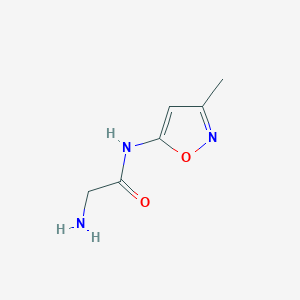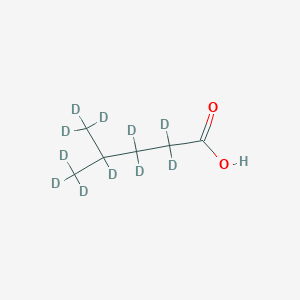
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine
Descripción general
Descripción
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine (2-BrF-FEMA) is a fluorinated amine compound that has recently gained attention in the scientific community due to its versatility and wide range of applications. It has been used in a variety of organic synthesis reactions and in the preparation of pharmaceuticals, agrochemicals, and other compounds. This review will provide an overview of the synthesis method of 2-BrF-FEMA, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and some potential future directions.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine is not fully understood, but it is believed to involve the formation of a covalent bond between the fluorine atom of the 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine molecule and an acceptor molecule, such as an amino acid or peptide. This covalent bond can then be used to facilitate the formation of a new molecule, such as a peptide or peptidomimetic.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine are not yet fully understood. However, it has been shown to have some anti-inflammatory and anti-oxidative effects in cell cultures, as well as some anti-cancer effects in animal models. Additionally, 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has been shown to reduce the formation of amyloid plaques in Alzheimer’s disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has several advantages for lab experiments, including its low toxicity and its high reactivity. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it also has some limitations, such as its relatively short half-life and its tendency to form insoluble precipitates in certain solutions.
Direcciones Futuras
The potential future directions for 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine research include further investigations into its biochemical and physiological effects, its use in the synthesis of organic molecules, its potential applications in drug delivery, and its potential use in the development of new fluorescent proteins. Additionally, further research into its mechanism of action, its reactivity in different solvents, and its use in the synthesis of organic molecules could provide valuable insights into its potential applications.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of organic molecules, such as peptides, peptidomimetics, and other compounds. Additionally, 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has been used in the synthesis of fluorescent dyes, which can be used in fluorescence microscopy, and in the synthesis of fluorescent proteins, which can be used in fluorescence imaging.
Propiedades
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYGMTSBVTXHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)





![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)



![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)

![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)